molecular formula C24H19FN2O3 B2666389 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide CAS No. 1114649-52-3

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2666389
CAS No.: 1114649-52-3
M. Wt: 402.425
InChI Key: IODPHALMKYLRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide is a synthetic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . This specific compound features a quinoline core with fluorine and phenyl substitutions, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions for higher yields and purity. The choice of reagents, solvents, and catalysts is crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. Quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: A class of antibiotics with a similar quinoline core and fluorine substitution.

    Chloroquine: An antimalarial drug with a quinoline structure.

    Mefloquine: Another antimalarial drug with structural similarities.

Uniqueness

2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide stands out due to its specific substitutions, which may enhance its biological activity and selectivity. The presence of both fluorine and methoxy groups can influence its pharmacokinetic properties, making it a unique candidate for further research and development.

Properties

IUPAC Name

2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-29-22-10-6-5-9-20(22)27-24(28)15-30-23-14-21(16-7-3-2-4-8-16)26-19-12-11-17(25)13-18(19)23/h2-14H,15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODPHALMKYLRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.